molecular formula C14H13F3N2O B2413665 (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 868232-06-8

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2413665
CAS No.: 868232-06-8
M. Wt: 282.266
InChI Key: VSCXNSIPZHXEDR-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a trifluoromethyl group, and an enamide linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the reaction of an appropriate aldehyde with a nitrile to form the corresponding enamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Final Cyclization and Purification: The final step involves cyclization to form the desired enamide structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyano and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
  • (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano and a trifluoromethyl group enhances its reactivity and potential for diverse applications .

Biological Activity

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • IUPAC Name : this compound
  • Molecular Formula : C14H13F3N2O
  • Molecular Weight : 284.26 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Enamide Backbone : Reaction of an appropriate aldehyde with a nitrile.
  • Introduction of Trifluoromethyl Group : Achieved through nucleophilic substitution using trifluoromethylating agents.
  • Final Cyclization and Purification : Involves cyclization to form the enamide structure followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to various pharmacological effects:

  • Antibacterial Activity : The compound exhibits antibacterial properties by inhibiting bacterial respiration, which can lead to cell death.

Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on various biological targets:

CompoundTargetInhibition (%) at 50 µM
This compoundPfDHODH30%
Known InhibitorPfDHODH19%

These results indicate that this compound may possess superior inhibitory activity compared to established inhibitors in certain contexts .

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

  • Antimicrobial Properties : A study demonstrated that at concentrations around 50 µM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential use in treating bacterial infections .
  • Structural Activity Relationship (SAR) : Research into similar compounds has shown that modifications to the trifluoromethyl group can enhance biological activity, indicating a promising avenue for drug development .

Properties

IUPAC Name

(Z)-2-cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-9(2)19-13(20)11(8-18)7-10-5-3-4-6-12(10)14(15,16)17/h3-7,9H,1-2H3,(H,19,20)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCXNSIPZHXEDR-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=CC=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=CC=C1C(F)(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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